molecular formula C21H18N2O3S2 B2800346 4-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921797-21-9

4-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2800346
CAS No.: 921797-21-9
M. Wt: 410.51
InChI Key: LMTOBCBZZYZJCJ-UHFFFAOYSA-N
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Description

4-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a synthetic organic compound provided for research purposes. This chemical features a benzamide core linked to a benzofuran-substituted thiazole ring, a structure known to be of significant interest in medicinal chemistry and drug discovery. The integration of the thiazole moiety is particularly noteworthy, as this heterocycle is a common feature in many bioactive molecules and approved drugs due to its versatile interactions with biological systems . Thiazole-containing compounds are recognized for their ability to interact with a range of enzymes and receptors . Specifically, structural analogs belonging to the N-(thiazol-2-yl)-benzamide class have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs function as negative allosteric modulators, exhibiting state-dependent inhibition and high selectivity over other related receptors, making them valuable pharmacological tools for exploring ZAC's physiological functions . The presence of the 7-methoxybenzofuran group further enhances the molecular complexity and potential for unique target binding. This product is intended for use in biochemical research, high-throughput screening, and the development of novel pharmacological probes. It is strictly for laboratory research use and is not approved for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

4-ethylsulfanyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-3-27-15-9-7-13(8-10-15)20(24)23-21-22-16(12-28-21)18-11-14-5-4-6-17(25-2)19(14)26-18/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTOBCBZZYZJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on recent research findings.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • An ethylthio group,
  • A thiazole ring,
  • A methoxybenzofuran moiety,
  • A benzamide functional group.

This unique combination of functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 0.08 to 0.32 μM, indicating potent activity against pathogens such as Mycobacterium tuberculosis .

CompoundMIC (μM)Activity
7a0.08Anti-tubercular
7b0.32Anti-tubercular
7e0.09Anti-tubercular

Anticancer Activity

The thiazole derivatives have also been evaluated for anticancer properties. In vitro studies show that these compounds can induce apoptosis in cancer cell lines through various pathways, including caspase activation and mitochondrial dysfunction. The effectiveness of This compound in inhibiting cell proliferation was assessed using various cancer cell lines, with IC50 values indicating significant cytotoxicity.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The thiazole moiety may interact with specific enzymes involved in cellular metabolism or signaling pathways.
  • DNA Intercalation : The aromatic structures may allow the compound to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering apoptotic pathways in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that modifications to the benzamide structure enhanced antimicrobial activity against resistant strains of bacteria .
  • Cytotoxicity Testing : In a comparative analysis, This compound exhibited higher cytotoxicity than several known chemotherapeutics when tested against breast cancer cell lines .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s structural analogs vary in substituents on the benzamide, thiazole, or aryl groups. Key comparisons include:

Compound Name Substituents on Benzamide Thiazole Substituent Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
4-(Ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide (Target) 4-(Ethylthio) 7-Methoxybenzofuran-2-yl ~435.5* Not reported Ethylthio, Benzofuran
4-(tert-Butyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide 4-(tert-Butyl) 7-Methoxybenzofuran-2-yl ~463.5* Not reported tert-Butyl, Benzofuran
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) 4-(Dimethylsulfamoyl) 4-Bromophenyl ~463.4 Not reported Sulfamoyl, Bromophenyl
4-(Ethylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (9b) 4-(Ethylsulfonyl) Pyridin-3-yl ~387.4 Not reported Sulfonyl, Pyridine
N-(5-Methoxybenzo[d]thiazol-2-yl)-4-((4-ethylpiperazin-1-yl)methyl)benzamide (4i) 4-(Ethylpiperazinyl) 5-Methoxybenzothiazol-2-yl ~440.5 148.1–152.3 Piperazine, Methoxy

*Calculated based on molecular formula.

Physicochemical and Spectral Comparisons

  • Lipophilicity : The tert-butyl substituent in the analog from increases hydrophobicity compared to the ethylthio group, which may influence membrane permeability .
  • Thermal Stability : Compounds with rigid aromatic systems (e.g., benzofuran or bromophenyl) exhibit higher melting points, as seen in (melting points up to 177°C) .

Q & A

Q. What are the optimal synthetic routes for synthesizing 4-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide with high purity?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

Thiazole core formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol .

Benzofuran coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 7-methoxybenzofuran moiety to the thiazole ring .

Ethylthio group introduction : Thiol-alkylation using ethyl bromide in polar aprotic solvents (e.g., DMSO) under nitrogen atmosphere to prevent oxidation .
Key Considerations :

  • Optimize reaction time (typically 12–24 hours) and temperature (60–80°C) to maximize yield (reported 78–90% in analogs) .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) via HPLC .

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C-NMR identifies substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole C-2 at δ 160–165 ppm) .
    • 2D NMR (HSQC, HMBC) resolves connectivity between thiazole, benzofuran, and benzamide groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated for C22H20N2O3S2: 425.09; experimental deviation <2 ppm) .
  • X-ray Crystallography : Determines solid-state conformation, critical for understanding π-π stacking interactions in the benzofuran-thiazole system .

Q. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Anticancer Activity :
    • MTT Assay : Screen against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination after 48-hour exposure .
    • Apoptosis Assay : Use Annexin V/PI staining to quantify cell death mechanisms .
  • Antimicrobial Screening :
    • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
  • Enzyme Inhibition :
    • Kinase/Protease Assays : Fluorescence-based assays (e.g., trypsin inhibition) to identify target engagement .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the mechanism of action?

Methodological Answer:

  • Target Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or microbial aminoacyl-tRNA synthetases (AARS), focusing on hydrogen bonding (e.g., benzamide carbonyl with Arg residues) .
  • MD Simulations (GROMACS) :
    • Simulate ligand-protein complexes in explicit solvent (100 ns) to assess stability of hydrophobic interactions (ethylthio group with Leu/Phe pockets) .
    • Calculate binding free energy via MM-PBSA to rank affinity compared to analogs .
      Validation : Correlate simulation data with SPR (surface plasmon resonance) binding kinetics (KD <10 μM suggests high affinity) .

Q. How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Substituent Variation :
    • Benzofuran Methoxy → Ethoxy : Assess impact on lipophilicity (logP increase by ~0.5) and cytotoxicity .
    • Ethylthio → Methylsulfonyl : Evaluate metabolic stability (CYP3A4 oxidation resistance) .
  • Biological Testing :
    • Compare IC50 shifts in analogs (e.g., 4-fluorobenzamide derivatives show 2–3× potency vs. parent compound) .
    • Use QSAR models (e.g., CoMFA) to predict bioactivity based on electronic (Hammett σ) and steric parameters .

Q. How to resolve contradictions in reported biological data (e.g., variable IC50 values)?

Methodological Answer:

  • Source Validation :
    • Confirm compound purity (>95% via HPLC) and solvent effects (DMSO concentration <0.1% in assays) .
  • Assay Standardization :
    • Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times .
    • Include positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
  • Orthogonal Validation :
    • Cross-check apoptosis data (e.g., caspase-3 activation via Western blot) with flow cytometry results .

Q. What strategies improve pharmacokinetic (PK) properties for in vivo studies?

Methodological Answer:

  • Solubility Enhancement :
    • Use co-solvents (PEG-400/Cremophor EL) or nanoformulations (liposomes, PLGA nanoparticles) .
  • Metabolic Stability :
    • Incubate with liver microsomes (human/rat) to identify CYP-mediated degradation hotspots (e.g., ethylthio oxidation) .
  • Permeability Assessment :
    • Caco-2 Monolayers : Measure Papp (apparent permeability) to predict oral bioavailability .

Q. How to identify off-target interactions and assess selectivity?

Methodological Answer:

  • Proteome-wide Profiling :
    • Chemical Proteomics : Use immobilized compound pulldowns with MS/MS identification of bound proteins (e.g., kinases, heat shock proteins) .
  • Selectivity Screening :
    • Kinase Inhibitor Panel (Eurofins) : Test against 100+ kinases at 1 μM to calculate selectivity scores (S(10) <0.01 indicates high specificity) .
  • Toxicity Profiling :
    • hERG Assay : Patch-clamp to evaluate cardiac risk (IC50 >30 μM preferred) .

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